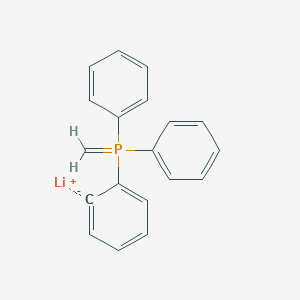
lithium;methylidene-diphenyl-phenyl-λ5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;methylidene-diphenyl-phenyl-λ5-phosphane is an organophosphorus compound that contains lithium and a complex phosphane structure. This compound is known for its air-sensitive properties and is used in various chemical synthesis processes, particularly in the preparation of diphenylphosphino compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methylidene-diphenyl-phenyl-λ5-phosphane typically involves the reduction of chlorodiphenylphosphine, triphenylphosphine, or tetraphenyldiphosphine with alkali metals such as lithium . The general reaction can be represented as follows:
- (C6H5)2PCl + 2 M → (C6H5)2PM + MCl
- (C6H5)3P + 2 M → (C6H5)2PM + MC6H5
- (C6H5)4P2 + 2 M → 2 (C6H5)2PM
These reactions are typically carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the inert atmosphere and precise control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;methylidene-diphenyl-phenyl-λ5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxides.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include halocarbons, metal halides, and water. For example:
- With halocarbons: (C6H5)2PM + RX → (C6H5)2PR + MX
- With water: (C6H5)2PLi + H2O → (C6H5)2PH + LiOH
Major Products
The major products formed from these reactions include diphenylphosphine, diphenylphosphine oxides, and various tertiary phosphines .
Applications De Recherche Scientifique
Lithium;methylidene-diphenyl-phenyl-λ5-phosphane has several scientific research applications:
Mécanisme D'action
The mechanism of action of lithium;methylidene-diphenyl-phenyl-λ5-phosphane involves its interaction with various molecular targets and pathways. The compound acts as a ligand, coordinating with metal centers in catalytic processes. It also participates in single-electron-transfer (SET) reactions, which are crucial for its role in radical organic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium diphenylphosphide
- Potassium diphenylphosphide
- Diphenylphosphine
Uniqueness
Lithium;methylidene-diphenyl-phenyl-λ5-phosphane is unique due to its specific lithium coordination, which imparts distinct reactivity and stability compared to its sodium and potassium counterparts. Its ability to form stable complexes with transition metals makes it particularly valuable in catalytic applications .
Propriétés
Numéro CAS |
93746-77-1 |
|---|---|
Formule moléculaire |
C19H16LiP |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
lithium;methylidene-diphenyl-phenyl-λ5-phosphane |
InChI |
InChI=1S/C19H16P.Li/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-15H,1H2;/q-1;+1 |
Clé InChI |
DCVIYYWAJZJWON-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=[C-]3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


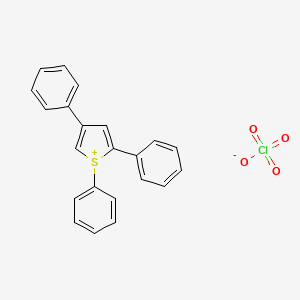
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)

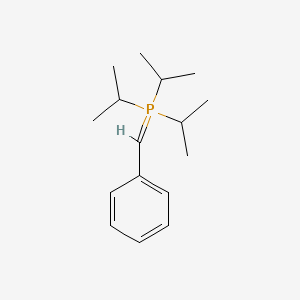
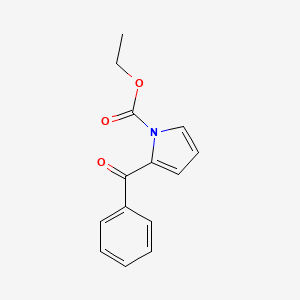
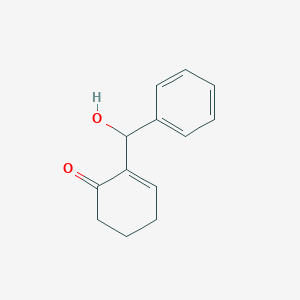
phosphanium bromide](/img/structure/B14369441.png)
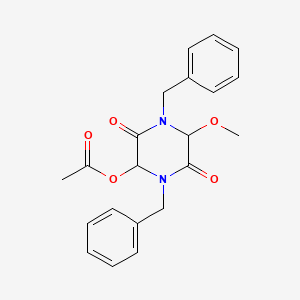
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
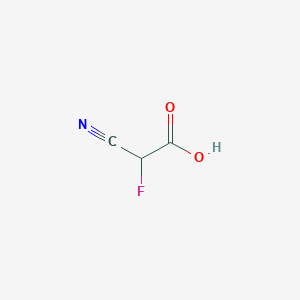
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
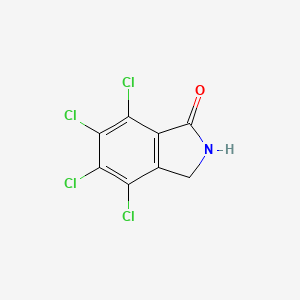

![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)
